1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One is a synthetic compound primarily researched for its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). This compound belongs to a class of 4-hydroxy-2(1H)-quinolinones that demonstrate significant inhibitory activity against HCV polymerase, making it a candidate for further pharmacological development.
The compound has been documented in various scientific publications and patents, highlighting its synthesis and biological activities. Notably, research from GlaxoSmithKline has identified this compound through high-throughput screening of their proprietary compound library, focusing on structure-activity relationships to optimize its efficacy against HCV .
The synthesis of 1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One involves multiple steps typical for complex organic compounds. The general approach includes:
Technical details about specific reagents and conditions used in each step are often proprietary or detailed in patent literature .
The molecular structure of 1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One can be represented as follows:
This structure includes:
The compound exhibits a complex three-dimensional conformation that is critical for its biological activity. Structural analysis through techniques like X-ray crystallography or NMR spectroscopy would provide insights into its spatial arrangement and interactions with biological targets .
The chemical reactivity of 1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One can be characterized by its ability to undergo:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism by which 1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One exerts its antiviral effects primarily involves:
Data from biochemical assays indicate that this compound exhibits potent inhibitory activity against HCV with low micromolar IC50 values .
The physical properties include:
Chemical properties include:
Relevant data from chemical databases confirm these properties and suggest optimal storage conditions to maintain stability .
The primary application of 1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2H-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1H)-One lies in its potential as an antiviral drug targeting Hepatitis C Virus. Its development could lead to new therapeutic options for patients suffering from HCV infections. Additionally, ongoing research may explore its utility against other viral pathogens or as a lead compound for further structural modifications aimed at enhancing antiviral efficacy .
This compound represents a promising avenue in antiviral drug discovery due to its unique structure and mechanism of action against a significant global health issue.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2